MK-499 hydrochloride, (+)-
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Overview
Description
MK-499 hydrochloride, (+)- is a potent potassium channel blocker, specifically targeting the human ether-à-go-go-related gene (hERG) potassium channels. It is a methanesulfonanilide compound and has been investigated as a class III antiarrhythmic agent for the treatment of malignant ventricular tachyarrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK-499 hydrochloride, (+)- involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:
- Formation of the cyano group on the naphthalene ring.
- Cyclization to form the benzopyran structure.
- Introduction of the piperidine ring.
- Methanesulfonamide formation.
Industrial Production Methods: Industrial production of MK-499 hydrochloride, (+)- follows similar synthetic routes but is optimized for large-scale production. This includes:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent systems.
- Implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MK-499 hydrochloride, (+)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
MK-499 hydrochloride, (+)- has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in studies involving potassium channel blockers.
Biology: Employed in research to understand the role of hERG channels in cellular physiology.
Medicine: Investigated for its potential as an antiarrhythmic agent to treat cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels
Mechanism of Action
MK-499 hydrochloride, (+)- exerts its effects by blocking the hERG potassium channels. This blockage delays cardiac repolarization, prolongs the QT interval, and reduces the risk of arrhythmias. The compound binds to the inner vestibule of the hERG channel, preventing potassium ions from passing through. This action is highly dependent on the state of the channel, with the compound showing a preference for the inactivated state .
Comparison with Similar Compounds
E-4031: Another methanesulfonanilide compound that blocks hERG channels.
Dofetilide: A class III antiarrhythmic agent with a similar mechanism of action.
Cisapride: A gastrointestinal prokinetic agent that also blocks hERG channels.
Uniqueness of MK-499 Hydrochloride, (+)-: MK-499 hydrochloride, (+)- is unique due to its high potency and specificity for hERG channels. It has a slower recovery from block compared to other similar compounds, which makes it particularly effective in prolonging the QT interval .
Properties
CAS No. |
156619-48-6 |
---|---|
Molecular Formula |
C25H30ClN3O4S |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21;/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3;1H/t21-,23-;/m1./s1 |
InChI Key |
XEISGCQFKBFQOQ-BLDCTAJRSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O.Cl |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O.Cl |
Origin of Product |
United States |
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